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Compound of Interest

Compound Name: Gypenoside Xlvi

Cat. No.: B15624043 Get Quote

Gypenoside XLVI, a dammarane-type triterpenoid saponin isolated from Gynostemma

pentaphyllum, has garnered significant attention within the scientific community for its diverse

pharmacological activities. This guide provides a comprehensive comparison of the in vitro and

in vivo efficacy of Gypenoside XLVI, supported by experimental data, detailed protocols, and

visual representations of its molecular interactions. This information is intended for researchers,

scientists, and professionals in drug development to facilitate an objective evaluation of its

therapeutic potential.

Quantitative Efficacy: In Vitro vs. In Vivo
The following tables summarize the key quantitative data from preclinical studies, offering a

direct comparison of Gypenoside XLVI's efficacy in controlled laboratory settings versus living

organisms.
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Cell Line Disease Model Key Findings
Concentration/
IC50

Citation

HGC-27, SGC-

7901
Gastric Cancer

Induced

apoptosis in a

time- and dose-

dependent

manner.

Survival rates

<50% at 50

µg/mL (HGC-27)

and 100 µg/mL

(SGC-7901).

[1]

A549
Non-small Cell

Lung Carcinoma

Potent inhibitory

activity.
Not specified [2]

Hepatic Stellate

Cells (HSCs)
Liver Fibrosis

Inhibited TGF-β-

induced

activation and

extracellular

matrix (ECM)

deposition.

Not specified [3][4]

H9c2 Rat

Cardiomyocytes

Doxorubicin-

induced

cardiotoxicity

Increased cell

viability,

enhanced ATP

content, restored

basal oxygen

consumption

rate, and

improved

mitochondrial

membrane

potential.

Not specified [5]
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Animal Model Disease Model Key Findings Dosage Citation

Mice
Acute Liver Injury

(CCl₄-induced)

Significantly

decreased

pathological

changes in the

liver.

25 and 50 mg/kg [3]

Mice

Chronic Liver

Injury and

Fibrosis

Ameliorated

fibrogenesis.

3, 10, and 30

mg/kg
[3]

Rats
Pharmacokinetic

Studies

Low oral

bioavailability

(4.56%). Half-life

of 2.5 ± 0.4 h (IV)

and 4.2 ± 0.9 h

(oral).

1 mg/kg (IV), 10

mg/kg (oral)
[6][7]

Nude Mice

Renal Cell

Carcinoma

Xenograft

Gypenosides

(not XLVI

specifically)

inhibited tumor

growth and

reduced tumor

weight by 37%.

Not specified [8]

Signaling Pathways and Molecular Mechanisms
Gypenoside XLVI exerts its effects by modulating several key signaling pathways. In gastric

cancer, it has been shown to induce apoptosis by inhibiting the PI3K/AKT/mTOR pathway.[1][9]

Furthermore, it can enhance anti-tumor immunity by downregulating PD-L1 expression.[1][9] In

the context of liver fibrosis, a metabolite of Gypenoside XLVI has been found to regulate the

AMPK/p300/Smad3 axis within the TGF-β signaling pathway.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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